![molecular formula C16H17ClN2O4S B4246318 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide](/img/structure/B4246318.png)
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide
Descripción general
Descripción
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a sulfonyl group attached to a phenylalaninamide backbone, with additional chloro and methoxy substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonyl chloride intermediate, followed by its reaction with phenylalaninamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and tetrafluoroborate (TBTU) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the chloro and methoxy substituents can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
- Phenoxy acetamide derivatives
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylalaninamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and phenylalaninamide moieties allows for versatile applications in various research fields.
Propiedades
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-12-6-4-3-5-7-12)19-24(21,22)13-8-9-15(23-2)14(17)10-13/h3-11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVDFVTURMWCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


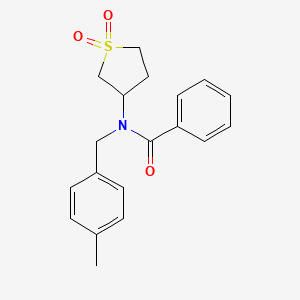
![2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4246242.png)
![1-methyl-4-({6-[(1E)-pent-1-en-1-yl]pyridin-3-yl}methyl)piperazine](/img/structure/B4246249.png)

![N-[3-[(3-fluorobenzoyl)amino]propyl]pyridine-4-carboxamide](/img/structure/B4246261.png)
![N-{2-[(2-methylbenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4246268.png)
![8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B4246276.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B4246290.png)
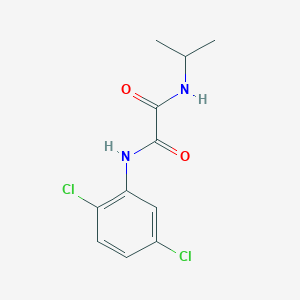
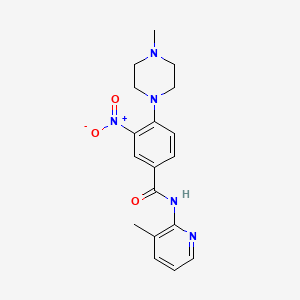
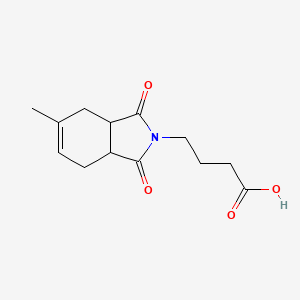
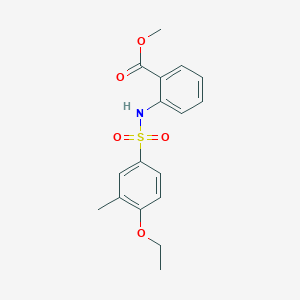
![2-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4246337.png)
![ethyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B4246353.png)
